molecular formula C14H11NS B2431343 2-(Benzylthio)benzonitrile CAS No. 63216-04-6

2-(Benzylthio)benzonitrile

Cat. No.: B2431343
CAS No.: 63216-04-6
M. Wt: 225.31
InChI Key: LCVQODRQKCOTDJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)benzonitrile is an organic compound with the molecular formula C14H11NS It consists of a benzonitrile core substituted with a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, palladium on carbon with hydrogen gas.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: 2-(Benzylsulfinyl)benzonitrile, 2-(Benzylsulfonyl)benzonitrile.

    Reduction: 2-(Benzylthio)benzylamine.

    Substitution: 2-(Halobenzylthio)benzonitrile, 2-(Alkoxybenzylthio)benzonitrile.

Scientific Research Applications

2-(Benzylthio)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)benzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the benzylthio group is the primary site of reactivity, forming sulfoxides or sulfones. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring. It lacks the benzylthio group, making it less reactive in certain types of chemical reactions.

    2-(Benzylsulfonyl)benzonitrile: An oxidized derivative of 2-(Benzylthio)benzonitrile, where the sulfur atom is in the sulfonyl form. This compound has different reactivity and applications compared to the thio derivative.

    2-(Benzylthio)benzaldehyde: A related compound where the nitrile group is replaced by an aldehyde group

Uniqueness: this compound is unique due to the presence of both the nitrile and benzylthio groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Properties

IUPAC Name

2-benzylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQODRQKCOTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture consisting 2-nitrobenzenenitrile (5.0 g, 33.75 mmol) in 30 mL of anhydrous dimethylformamide (DMF) was cooled in an ice water bath (0° C.) and placed under N2 atmosphere. Benzylmercaptan (4.0 mL, 33.75 mmol) was added followed by the dropwise addition of an aqueous potassium hydroxide solution (3.40 g, 60.75 mmol in 10 mL of water). The reaction mixture was stirred at 0° C. for thirty minutes then allowed to warm to room temperature. After four hours the reaction appeared complete by thin layer chromatography (TLC). To the reaction mixture ice water (100 mL) was added. The solution was extracted with dichloromethane (200 mL) and washed with brine (100 mL). The organic layer was dried over sodium sulfate (Na2SO4) and then concentrated under reduced pressure to afford a red oil. The product was purified by flash silica column chromatography. Elution through an 80-g Silicycle® flash silica cartridge with 5% ethyl acetate in heptanes afforded the title compound as a bright yellow solid (6.08 g, 80%) Rf of 0.24″ with 95:5 v/v heptanes: ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 7.62 (dd, 1H), 7.47-7.42 (dt, 1H), 7.38 (dd, 1H), 7.32-7.25 (m, 6H); MS (ESI−) m/z 224.1 (Mz−1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
80%

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